molecular formula C18H20ClNO B3025816 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride CAS No. 27590-61-0

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride

Cat. No.: B3025816
CAS No.: 27590-61-0
M. Wt: 301.8 g/mol
InChI Key: DZBGHEJUNJIOIJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenyl-acetophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride typically involves the reaction of acetophenone with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Reduction: The ketone group in the acetophenone moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrolidone derivatives.

    Reduction: Phenyl-2-(1-pyrrolidinyl)-ethanol.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The phenyl-acetophenone structure may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    α-Pyrrolidinovalerophenone (α-PVP): A stimulant compound with a similar pyrrolidine ring structure.

    α-Pyrrolidinobutiophenone (α-PBP): Another stimulant with a shorter alkyl chain.

    4-Methyl-α-pyrrolidinohexanophenone (MPHP): A designer drug with a similar core structure.

Uniqueness

2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Its distinct structure may result in different biological activities and applications compared to other similar compounds .

Properties

CAS No.

27590-61-0

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

1,2-diphenyl-2-pyrrolidin-1-ylethanone;hydrochloride

InChI

InChI=1S/C18H19NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h1-6,9-12,17H,7-8,13-14H2;1H

InChI Key

DZBGHEJUNJIOIJ-UHFFFAOYSA-N

SMILES

C1CC[NH+](C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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